![molecular formula C20H16BrClN2O4S B3004160 benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate CAS No. 721914-45-0](/img/structure/B3004160.png)
benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes.
Applications De Recherche Scientifique
Benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate has been extensively studied for its inhibitory activity against carbonic anhydrase. It has been shown to be a potent inhibitor of the enzyme, with a Ki value of 0.38 nM. This makes it a promising candidate for the development of drugs for the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Mécanisme D'action
The mechanism of action of benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate involves the binding of the compound to the active site of carbonic anhydrase. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for many physiological processes. As a result, the compound has been shown to have anti-tumor, anti-convulsant, and anti-glaucoma activities.
Biochemical and Physiological Effects:
Benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce intraocular pressure in glaucoma patients, and have anti-convulsant activity. However, the compound has also been shown to have some limitations, such as its poor solubility in water and its potential toxicity in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate has several advantages for lab experiments. Its potent inhibitory activity against carbonic anhydrase makes it an excellent tool for studying the enzyme's role in various physiological processes. However, the compound's poor solubility in water can make it challenging to work with, and its potential toxicity in high doses must be taken into account.
Orientations Futures
There are several future directions for the research on benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate. One potential area of study is the development of more soluble analogs of the compound that can be used in vivo. Another direction could be the investigation of the compound's activity against other enzymes and its potential as a drug candidate for the treatment of other diseases. Additionally, the compound's mechanism of action could be further elucidated to gain a better understanding of its biochemical and physiological effects.
Conclusion:
Benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate is a potent inhibitor of carbonic anhydrase that has been extensively studied for its potential as a drug candidate for the treatment of various diseases. Its inhibitory activity against the enzyme makes it an excellent tool for studying the enzyme's role in physiological processes. However, the compound's poor solubility in water and potential toxicity in high doses must be taken into account. Future research on benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate could focus on the development of more soluble analogs, investigating its activity against other enzymes, and further elucidating its mechanism of action.
Méthodes De Synthèse
The synthesis of benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with 4-chloro-3-nitrobenzoic acid in the presence of triethylamine. The resulting product is then treated with benzyl chloroformate to obtain benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate. The purity of the compound is confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O4S/c21-15-6-8-16(9-7-15)24-29(26,27)19-12-17(10-11-18(19)22)23-20(25)28-13-14-4-2-1-3-5-14/h1-12,24H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXREDWLBAZISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

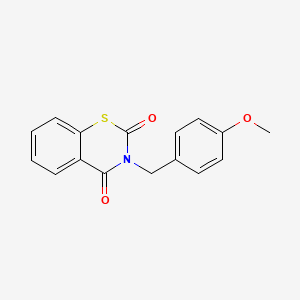
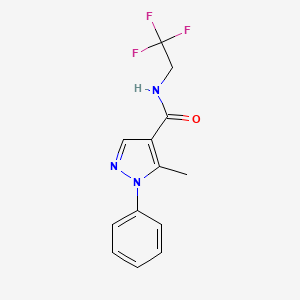
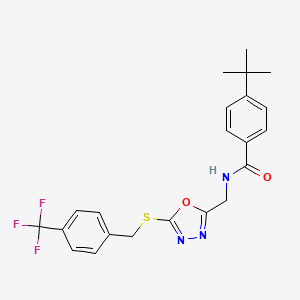
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)
![1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3004082.png)

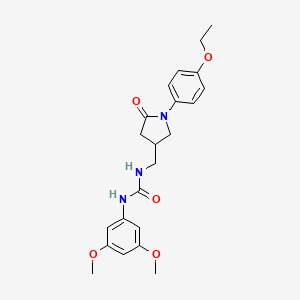
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B3004087.png)
![7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3004088.png)
![N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B3004089.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B3004093.png)
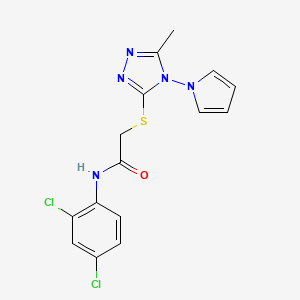

![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)